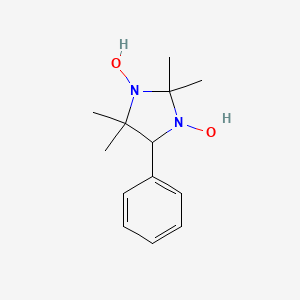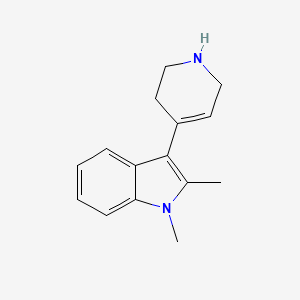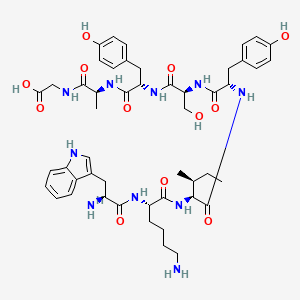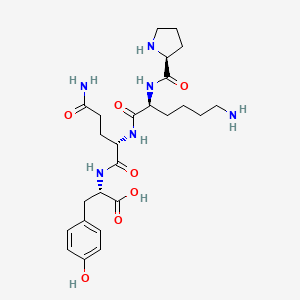![molecular formula C22H29O2PSi B14247830 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- CAS No. 500599-21-3](/img/structure/B14247830.png)
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a propargyl alcohol moiety, a phosphinyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of propargyl alcohol with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine. This step yields 3-(trimethylsilyl)-2-propyn-1-ol .
This involves the reaction of the intermediate 3-(trimethylsilyl)-2-propyn-1-ol with a bis(2-phenylethyl)phosphine oxide under suitable conditions, such as the presence of a catalyst or under reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triple bond in the propargyl moiety can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- involves its interaction with molecular targets through its functional groups. The propargyl alcohol moiety can participate in nucleophilic addition reactions, while the phosphinyl group can coordinate with metal centers in catalytic processes. The trimethylsilyl group can enhance the compound’s stability and facilitate its use in various reactions .
類似化合物との比較
Similar Compounds
3-(Trimethylsilyl)-2-propyn-1-ol: Similar structure but lacks the phosphinyl group.
1-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of the trimethylsilyl and phosphinyl groups.
Propargyl alcohol: The simplest form, lacking both the trimethylsilyl and phosphinyl groups.
Uniqueness
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- is unique due to the presence of both the phosphinyl and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it a versatile compound in synthetic and catalytic applications .
特性
CAS番号 |
500599-21-3 |
|---|---|
分子式 |
C22H29O2PSi |
分子量 |
384.5 g/mol |
IUPAC名 |
1-[bis(2-phenylethyl)phosphoryl]-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C22H29O2PSi/c1-26(2,3)19-16-22(23)25(24,17-14-20-10-6-4-7-11-20)18-15-21-12-8-5-9-13-21/h4-13,22-23H,14-15,17-18H2,1-3H3 |
InChIキー |
VSEFXJHSXOPCMD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC(O)P(=O)(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)



![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)


![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)


![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

